Enhanced Carboxylic Acid Acidity
The predicted pKa of 4,5-dibromo-2-fluorobenzoic acid (2.65 ± 0.10) is approximately 0.39 units lower than that of 4-bromo-2-fluorobenzoic acid (3.04 ± 0.10) , reflecting the cumulative electron-withdrawing effect of the second bromine substituent. A lower pKa signifies a stronger acid, which can affect aqueous solubility, ionization state at physiological pH, and salt-forming propensity—all critical parameters for downstream synthetic and formulation workflows.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | 2.65 ± 0.10 |
| Comparator Or Baseline | 4-Bromo-2-fluorobenzoic acid: 3.04 ± 0.10 |
| Quantified Difference | ΔpKa = -0.39 (target is more acidic) |
| Conditions | Predicted values; no experimental titration data available |
Why This Matters
The stronger acidity directly influences solubility and salt formation, key considerations in API synthesis and formulation development where precise control over ionization state is required.
